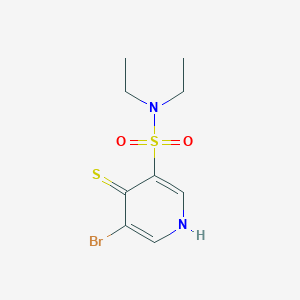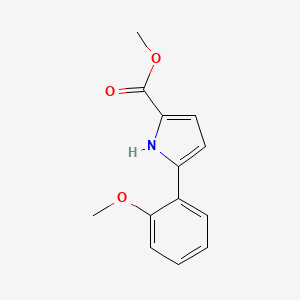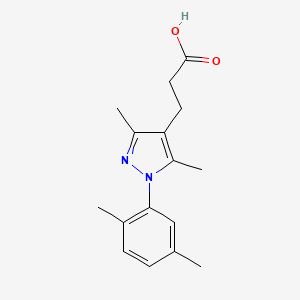
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of pyridine, featuring a bromine atom at the 5-position, diethyl groups at the nitrogen atom, a mercapto group at the 4-position, and a sulfonamide group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide typically involves multiple stepsThe mercapto group can be introduced via thiolation reactions, and the sulfonamide group is typically added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydrogen derivatives, and various substituted pyridine derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-Bromo-N,N-diethyl-4-(methylamino)-3-pyridinesulfonamide .
Uniqueness
What sets 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide apart is its unique combination of substituents, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13BrN2O2S2 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
5-bromo-N,N-diethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-3-12(4-2)16(13,14)8-6-11-5-7(10)9(8)15/h5-6H,3-4H2,1-2H3,(H,11,15) |
Clé InChI |
RGAMSONEYQSIMY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CNC=C(C1=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)



![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)
![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)


